Cas no 1804860-10-3 (Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate)
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate
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- Inchi: 1S/C12H11NO3S/c1-2-16-12(15)5-9-3-8(6-13)4-11(17)10(9)7-14/h3-4,7,17H,2,5H2,1H3
- InChI Key: SKXSFUKDEOOSBV-UHFFFAOYSA-N
- SMILES: SC1=CC(C#N)=CC(=C1C=O)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 336
- XLogP3: 1.4
- Topological Polar Surface Area: 68.2
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021972-250mg |
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate |
1804860-10-3 | 97% | 250mg |
499.20 USD | 2021-06-18 | |
| Alichem | A015021972-500mg |
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate |
1804860-10-3 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
| Alichem | A015021972-1g |
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate |
1804860-10-3 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate
Comprehensive Overview of Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate (CAS No. 1804860-10-3)
Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate (CAS No. 1804860-10-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's molecular framework, which includes a cyano group, a formyl group, and a mercapto group, makes it a versatile intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential applications in drug discovery, where its multifunctional groups can be leveraged to design novel therapeutics.
In recent years, the demand for highly functionalized aromatic compounds like Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate has surged, driven by advancements in precision medicine and green chemistry. The compound's electron-withdrawing cyano group and nucleophilic mercapto group enable diverse chemical transformations, making it a valuable building block for heterocyclic synthesis. This aligns with the growing trend of sustainable synthesis, where researchers prioritize eco-friendly methodologies to reduce environmental impact.
One of the most frequently searched questions about CAS No. 1804860-10-3 revolves around its synthetic routes and purification techniques. Optimizing the synthesis of this compound often involves Pd-catalyzed cross-coupling reactions or microwave-assisted synthesis, both of which are hot topics in modern organic chemistry. Additionally, its solubility properties and stability under various conditions are critical for industrial-scale production, addressing another common query among chemists and manufacturers.
The pharmacological potential of Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate is another area of intense exploration. Its structural motifs are reminiscent of FDA-approved drugs targeting inflammatory pathways and metabolic disorders. For instance, the mercapto group can act as a metal-chelating agent, which is relevant in designing enzyme inhibitors. This connection to drug development has led to a spike in searches for its structure-activity relationships (SAR) and toxicity profiles.
From an industrial perspective, the compound's scalability and cost-effectiveness are frequently discussed. Manufacturers are keen on optimizing batch processes to meet the rising demand from contract research organizations (CROs) and academic labs. The integration of flow chemistry and automated purification systems has further enhanced its appeal, reflecting broader trends in Industry 4.0 and digital transformation in chemical production.
In summary, Ethyl 5-cyano-2-formyl-3-mercaptophenylacetate (CAS No. 1804860-10-3) represents a compelling case study in the intersection of organic synthesis, drug discovery, and sustainable manufacturing. Its multifaceted applications and alignment with cutting-edge research trends ensure its continued relevance in the scientific community. As interest in tailor-made intermediates grows, this compound is poised to remain a focal point for innovation.
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